
2-chloro-N-(3-ethylphenyl)benzamide
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Overview
Description
2-Chloro-N-(3-ethylphenyl)benzamide is a benzamide derivative characterized by a chlorine atom at the 2-position of the benzoyl ring and a 3-ethylphenyl group attached via an amide linkage. This structure confers unique physicochemical properties, such as moderate lipophilicity and electronic effects due to the electron-withdrawing chlorine and the alkyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-ethylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-ethyl aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-ethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of N-(3-ethylphenyl)benzamide derivatives.
Reduction: Formation of 2-amino-N-(3-ethylphenyl)benzamide.
Oxidation: Formation of various oxidized benzamide derivatives.
Scientific Research Applications
2-chloro-N-(3-ethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl substituents on the benzamide ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following analysis compares 2-chloro-N-(3-ethylphenyl)benzamide with key analogs, focusing on substituent effects, molecular properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Effects on Lipophilicity :
- The 3-ethylphenyl group in the target compound likely increases lipophilicity compared to methyl or acetyl analogs, improving membrane permeability . Dual halogenation (e.g., 4-Cl-2-F in ) further amplifies this property, critical for blood-brain barrier penetration in CNS drug candidates.
Electronic and Steric Influences: Electron-withdrawing groups (Cl, F) enhance electrophilicity, favoring interactions with nucleophilic residues in proteins. The formyl group in facilitates covalent bonding, a mechanism absent in non-reactive alkyl/aryl substituents.
Biological Activity Trends :
- Halogen positioning : 3-Fluorophenyl analogs () exhibit distinct target selectivity compared to chloro-substituted derivatives, attributed to differences in van der Waals radii and hydrogen-bonding capabilities.
- Heterocyclic extensions : Compounds like show enhanced specificity for kinases or GPCRs due to pyridine/pyrimidine motifs, highlighting the role of auxiliary rings in target engagement.
Synthetic Complexity: Derivatives with heterocycles (e.g., thiazolo-pyridine in or pyridazinone in ) require multi-step syntheses, whereas simpler analogs (e.g., ) are more accessible for high-throughput screening.
Properties
Molecular Formula |
C15H14ClNO |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-chloro-N-(3-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
XFZSTHROQVCYSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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